Cas no 943-08-8 (2-(Difluoromethyl)sulfanyl-1,3-benzothiazole)

2-(Difluoromethyl)sulfanyl-1,3-benzothiazole structure
943-08-8 structure
상품 이름:2-(Difluoromethyl)sulfanyl-1,3-benzothiazole
CAS 번호:943-08-8
MF:C8H5F2NS2
메가와트:217.258805990219
MDL:MFCD00518584
CID:797334
PubChem ID:1522327

2-(Difluoromethyl)sulfanyl-1,3-benzothiazole 화학적 및 물리적 성질

이름 및 식별자

    • Benzothiazole,2-[(difluoromethyl)thio]-
    • 2-(difluoromethylsulfanyl)-1,3-benzothiazole
    • 2-AMINO-3-TRIFLUOROMETHYLBENZONITRILE
    • 2-(difluoromethylthio)benzo[d]thiazole
    • 2-(difluoromethylthio)benzothiazole
    • 2-[(difluoromethyl)sulfanyl]-1,3-benzothiazole
    • 2-Difluormethylthiobenzothiazol
    • 2-Difluormethylthio-benzthiaxazol
    • 2-difluoromethylsulfanyl-benzothiazole
    • HMS1762N13
    • 2-[(Difluoromethyl)thio]benzothiazole (ACI)
    • 2-((Difluoromethyl)thio)benzo[d]thiazole
    • Z55073648
    • 943-08-8
    • BS-29880
    • C8H5F2NS2
    • SCHEMBL15003935
    • XYUPZERKMMCICQ-UHFFFAOYSA-N
    • DTXSID30364107
    • NCGC00319969-01
    • 2-[(difluoro-methyl)sulfanyl]-1,3-benzothiazole
    • MFCD00518584
    • AKOS001035843
    • EN300-89177
    • CS-0186378
    • AB01316392-02
    • CCG-321108
    • 2-(Difluoromethyl)sulfanyl-1,3-benzothiazole
    • MDL: MFCD00518584
    • 인치: 1S/C8H5F2NS2/c9-7(10)13-8-11-5-3-1-2-4-6(5)12-8/h1-4,7H
    • InChIKey: XYUPZERKMMCICQ-UHFFFAOYSA-N
    • 미소: FC(SC1SC2C(=CC=CC=2)N=1)F

계산된 속성

  • 정밀분자량: 216.98300
  • 동위원소 질량: 216.983
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 5
  • 중원자 수량: 13
  • 회전 가능한 화학 키 수량: 2
  • 복잡도: 180
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 66.4A^2
  • 소수점 매개변수 계산 참조값(XlogP): 4

실험적 성질

  • 밀도: 1.46±0.1 g/cm3 (20 ºC 760 Torr),
  • 융해점: 32-33°C
  • 비등점: 70-75 ºC (0.1 Torr)
  • 플래시 포인트: 109.7±30.1 ºC,
  • 굴절률: 1.6088 (589.3 nm 25 ºC)
  • 용해도: 거의 녹지 않음(0.098g/l)(25ºC),
  • PSA: 66.43000
  • LogP: 3.61100

2-(Difluoromethyl)sulfanyl-1,3-benzothiazole 보안 정보

2-(Difluoromethyl)sulfanyl-1,3-benzothiazole 세관 데이터

  • 세관 번호:2934999090
  • 세관 데이터:

    중국 세관 번호:

    2934999090

    개요:

    293499090. 기타 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 규제조건: 없음.최혜국 대우관세: 6.5%. 일반관세: 20.0%

    신고 요소:

    제품 이름, 어셈블리 컨텐트, 사용

    요약:

    293499090. 기타 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 최혜국 대우관세: 6.5%. 일반관세: 20.0%

2-(Difluoromethyl)sulfanyl-1,3-benzothiazole 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-FP543-1g
2-(Difluoromethyl)sulfanyl-1,3-benzothiazole
943-08-8 98%
1g
1283.0CNY 2021-07-10
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-FP543-200mg
2-(Difluoromethyl)sulfanyl-1,3-benzothiazole
943-08-8 98%
200mg
364.0CNY 2021-07-10
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD63097-250mg
2-((Difluoromethyl)thio)benzo[d]thiazole
943-08-8 98%
250mg
¥124.0 2024-04-17
Chemenu
CM361643-1g
2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole
943-08-8 95%+
1g
$89 2024-07-19
Alichem
A059004086-5g
2-((Difluoromethyl)thio)benzo[d]thiazole
943-08-8 97%
5g
$1017.60 2023-08-31
TRC
D591700-25mg
2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole
943-08-8
25mg
$ 70.00 2022-06-05
TRC
D591700-50mg
2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole
943-08-8
50mg
$ 95.00 2022-06-05
Alichem
A059004086-1g
2-((Difluoromethyl)thio)benzo[d]thiazole
943-08-8 97%
1g
$326.40 2023-08-31
eNovation Chemicals LLC
Y1226383-5g
2-((Difluoromethyl)thio)benzo[d]thiazole
943-08-8 95%
5g
$650 2024-06-03
Enamine
EN300-89177-2.5g
2-[(difluoromethyl)sulfanyl]-1,3-benzothiazole
943-08-8 95%
2.5g
$286.0 2023-09-01

2-(Difluoromethyl)sulfanyl-1,3-benzothiazole 합성 방법

합성회로 1

반응 조건
1.1 Reagents: Potassium hydroxide Solvents: Dichloromethane ,  Water ;  30 min, 0 °C
참조
A General and Modular Approach to BCP Alkylamines via Multicomponent Difunctionalization of [1.1.1]Propellane
Huang, Weichen; Zheng, Yongxiang; Keess, Sebastian ; Molander, Gary A., Journal of the American Chemical Society, 2023, 145(9), 5363-5369

합성회로 2

반응 조건
1.1 Reagents: Lithium hydroxide Solvents: Fluorobenzene ;  30 min, rt
1.2 overnight, rt
참조
Difluoromethylation of Phenols and Thiophenols with S-(Difluoromethyl)sulfonium Salt: Reaction, Scope and Mechanistic Study
Liu, Guo-Kai ; Qin, Wen-Bing; Li, Xin; Lin, Li-Ting; Wong, Henry N. C., Journal of Organic Chemistry, 2019, 84(24), 15948-15957

합성회로 3

반응 조건
1.1 Reagents: Dimethyl-p-toluidine Catalysts: fac-Tris(2-(2-pyridinyl)phenyl)iridium Solvents: Dimethylformamide ;  24 h, rt
1.2 Reagents: Hydrogen peroxide Solvents: Water
참조
Radical Difluoromethylation of Thiols with Difluoromethylphosphonium Triflate under Photoredox Catalysis
Ran, Yang; Lin, Qing-Yu; Xu, Xiu-Hua; Qing, Feng-Ling, Journal of Organic Chemistry, 2017, 82(14), 7373-7378

합성회로 4

반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Dimethylformamide ;  20 h, 20 - 30 °C
1.2 Solvents: Methanol ;  20 - 30 °C; 30 °C → 45 °C; overnight, 40 - 45 °C
참조
Electrochemical Difluoromethylation of Electron-rich Olefins
Luan, Shinan; Castanheiro, Thomas; Poisson, Thomas, Organic Letters, 2023, 25(10), 1678-1682

합성회로 5

반응 조건
1.1 Solvents: p-Xylene ;  1 h, 90 °C
참조
Conversion between difluorocarbene and difluoromethylene ylide
Zheng, Jian; Lin, Jin-Hong; Cai, Ji; Xiao, Ji-Chang, Chemistry - A European Journal, 2013, 19(45), 15261-15266

합성회로 6

반응 조건
1.1 Solvents: Tetrahydrofuran ;  8 h, 60 °C
참조
Synthesis and application of difluoro methylene phosphorus inner salt
, World Intellectual Property Organization, , ,

합성회로 7

반응 조건
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  rt; 0.5 h, rt
1.2 2 h, rt; 12 h, 60 °C
1.3 Reagents: Water
참조
Radical Fluoroalkylation of Isocyanides with Fluorinated Sulfones by Visible-Light Photoredox Catalysis
Rong, Jian; Deng, Ling; Tan, Ping; Ni, Chuanfa; Gu, Yucheng; et al, Angewandte Chemie, 2016, 55(8), 2743-2747

합성회로 8

반응 조건
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  rt; 0.5 h, rt
1.2 2 h, rt; 12 h, 60 °C
1.3 Solvents: Water
참조
Visible-Light- and Oxygen-Promoted Direct Csp2-H Radical Difluoromethylation of Coumarins and Antifungal Activities
Dai, Peng; Yu, Xiang; Teng, Peng; Zhang, Wei-Hua ; Deng, Chao, Organic Letters, 2018, 20(21), 6901-6905

합성회로 9

반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Acetonitrile ,  Water ;  10 min, rt
참조
Study on the mild, rapid and selective difluorocarbene-mediated triclassification of iododifluoroacetophenone with secondary amines and tree model for product classification
Chen, Xiu-Ping; Han, Jie; Hu, Yin-Jie; Li, Yun-Fang; Wang, Xiang-Cong; et al, Tetrahedron, 2021, 78,

합성회로 10

반응 조건
1.1 Reagents: Potassium hydroxide Solvents: Dichloromethane ,  Water ;  30 min, 0 °C
참조
Synthesis of gem-Difluorocyclopropa(e)nes and O-, S-, N-, and P-Difluoromethylated Compounds with TMSCF2Br
Li, Lingchun; Wang, Fei; Ni, Chuanfa; Hu, Jinbo, Angewandte Chemie, 2013, 52(47), 12390-12394

합성회로 11

반응 조건
1.1 Reagents: Potassium hydroxide Solvents: Acetonitrile ,  Water ;  0 °C; 15 min, 0 °C
1.2 15 - 60 min, 0 °C; 0.5 - 2.5 h, rt
참조
Regio- and chemoselectivity in S- and O- difluoromethylation reactions using diethyl (bromodifluoromethyl)phosphonate
Gershonov, Eytan; Amir, Dafna; Redy-Keisar, Orit; Binyamin, Iris; Yehezkel, Lea; et al, Journal of Fluorine Chemistry, 2021, 250,

합성회로 12

반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Dimethylformamide ;  20 h, 20 - 30 °C
1.2 Solvents: Methanol ;  20 - 30 °C; 30 °C → 45 °C; 40 - 45 °C
참조
A radical chlorodifluoromethylation protocol for late-stage difluoromethylation and its application to an oncology candidate
Meng, Depei ; Li, Lingchun; Brown, Adam; Desrosiers, Jean-Nicolas ; Duan, Shengquan; et al, Cell Reports Physical Science, 2021, 2(4),

합성회로 13

반응 조건
1.1 Reagents: Potassium hydroxide Solvents: Water ;  4 h, 50 °C
참조
Process for preparation of difluoromethyl substituted compounds
, China, , ,

합성회로 14

반응 조건
1.1 Reagents: Potassium hydroxide Solvents: Acetonitrile ,  Water ;  2 min, rt
참조
Preparation of fluorine-containing compounds for use as nucleophilic reagents for transferring functional groups onto high value organic compounds
, World Intellectual Property Organization, , ,

합성회로 15

반응 조건
1.1 Reagents: Potassium hydroxide Solvents: Acetonitrile ;  2 min, rt
참조
Deoxygenative Tri- and Difluoromethylthiolation of Carboxylic Acids with Benzothiazolium Reagents
Tironi, Matteo; Maas, Lilian M.; Garg, Arushi; Dix, Stefan; Goetze, Jan P.; et al, Organic Letters, 2020, 22(22), 8925-8930

합성회로 16

반응 조건
1.1 Reagents: Potassium hydroxide Solvents: 1,2-Dimethoxyethane ,  Water ;  rt; 1 h, rt
참조
From Difluoromethyl 2-Pyridyl Sulfone to Difluorinated Sulfonates: A Protocol for Nucleophilic Difluoro(sulfonato)methylation
Prakash, G. K. Surya; Ni, Chuanfa; Wang, Fang; Hu, Jinbo; Olah, George A., Angewandte Chemie, 2011, 50(11), 2559-2563

합성회로 17

반응 조건
1.1 Reagents: Potassium hydroxide Solvents: Dichloromethane ,  Water ;  30 min, 0 °C
참조
Keto-Difluoromethylation of Aromatic Alkenes by Photoredox Catalysis: Step-Economical Synthesis of α-CF2H-Substituted Ketones in Flow
Nakayama, Yoshiki; Ando, Gaku; Abe, Manabu ; Koike, Takashi ; Akita, Munetaka, ACS Catalysis, 2019, 9(7), 6555-6563

합성회로 18

반응 조건
1.1 Solvents: Tetrahydrofuran ;  8 h, 60 °C
참조
Difluoromethylene phosphonium salt, synthesis and application thereof
, China, , ,

합성회로 19

반응 조건
1.1 Reagents: Potassium hydroxide Solvents: Acetonitrile ,  Water ;  2 min, rt
참조
Silver-Catalyzed Nucleophilic Deoxydifluoromethylthiolation of Activated Aliphatic Alcohols with BT-SCF2H
Tironi, Matteo ; Hopkinson, Matthew N., European Journal of Organic Chemistry, 2022, 2022(18),

2-(Difluoromethyl)sulfanyl-1,3-benzothiazole Raw materials

2-(Difluoromethyl)sulfanyl-1,3-benzothiazole Preparation Products

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:943-08-8)2-(Difluoromethyl)sulfanyl-1,3-benzothiazole
A1198284
순결:99%
재다:5g
가격 ($):267.0